2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile
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Description
2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that it’s a deuterated compound, which means it contains the isotope of hydrogen known as deuterium2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile. However, similar compounds are often synthesized through various organic chemistry reactions, such as palladium-catalyzed Suzuki reactions3.Molecular Structure Analysis
The molecular formula of 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile is C8H7N2. The molecular weight is 124.19 g/mol2. However, the detailed molecular structure is not available in the current resources.
Chemical Reactions Analysis
Specific chemical reactions involving 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile are not available in the current resources. However, similar compounds are often involved in various organic reactions, such as cross-coupling reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile are not fully detailed in the current resources. However, it’s known that the compound has a molecular weight of 124.19 g/mol2.Safety And Hazards
Specific safety and hazard information for 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile is not available in the current resources. It’s always important to handle chemical compounds with appropriate safety measures.
Future Directions
The future directions of research and applications involving 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile are not specified in the current resources. However, deuterated compounds are often used in the pharmaceutical industry, suggesting potential applications in drug development2.
Please note that this analysis is based on the limited information available and may not be fully comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.
properties
IUPAC Name |
2,2-bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBPTMCRLHKPOB-LHNTUAQVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C#N)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile |
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